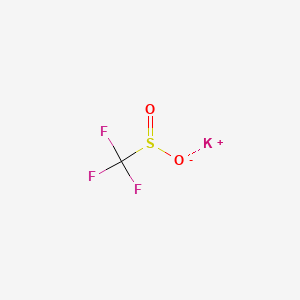Potassium trifluoromethanesulphinate
CAS No.: 41804-89-1
Cat. No.: VC3718845
Molecular Formula: CF3KO2S
Molecular Weight: 172.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41804-89-1 |
|---|---|
| Molecular Formula | CF3KO2S |
| Molecular Weight | 172.17 g/mol |
| IUPAC Name | potassium;trifluoromethanesulfinate |
| Standard InChI | InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 |
| Standard InChI Key | YJPOHGDCIPEPET-UHFFFAOYSA-M |
| SMILES | C(F)(F)(F)S(=O)[O-].[K+] |
| Canonical SMILES | C(F)(F)(F)S(=O)[O-].[K+] |
Introduction
Chemical Structure and Properties
Potassium trifluoromethanesulphinate possesses an ionic structure consisting of potassium (K+) cation and the trifluoromethanesulphinate (CF3SO2-) anion. This arrangement contributes to its distinctive chemical behavior and reactivity in various environments.
Molecular Composition
The compound features a trifluoromethyl group attached to a sulphinate moiety, balanced by a potassium counterion. This composition imparts specific reactivity patterns that distinguish it from related compounds.
| Property | Value |
|---|---|
| Chemical Formula | CF3O2S.K |
| CAS Number | 41804-89-1 |
| Molecular Weight | 172.17 g/mol |
| Physical Appearance | White powder |
| Synonyms | Potassium triflinate, Potassium trifluoromethanesulphinate |
The trifluoromethanesulphonyl (CF3SO2) group present in this compound is a versatile functional group used across various research fields . The presence of three fluorine atoms in the trifluoromethyl group enhances the electron-withdrawing properties of the molecule, influencing its reactivity in chemical transformations.
Physical Properties
As a solid substance at room temperature, potassium trifluoromethanesulphinate demonstrates properties typical of ionic compounds, including solubility characteristics that facilitate its use in various solvent systems. Its physical properties are influential in determining appropriate handling and storage procedures.
Synthesis Methods
Several approaches exist for the synthesis of potassium trifluoromethanesulphinate, with variations in starting materials, reaction conditions, and purification methods influencing yield and purity.
Synthesis from Potassium Sulfite
One established method involves the reaction of potassium sulfite with trifluoromethanesulfonic fluoride under controlled conditions:
-
An aqueous solution is prepared by dissolving 125 g of potassium sulfite in 290 g of water
-
The solution is transferred to a pressure-proof metal reactor
-
The reactor atmosphere is evacuated to obtain reduced pressure
-
30.7 g of trifluoromethanesulfonic fluoride is added to the reactor
-
The mixture is stirred at temperatures ranging from 0°C to room temperature for 12 hours
-
The resulting reaction liquid is neutralized with potassium carbonate
-
Water is removed from the mixture
-
Methanol is added to extract the target product
-
The methanol solution is concentrated to dryness
This procedure yields approximately 32.6 g of potassium trifluoromethanesulphinate, representing a 94% yield . The high efficiency of this synthesis method makes it particularly attractive for laboratory and industrial applications.
Applications and Uses
Potassium trifluoromethanesulphinate demonstrates versatility across several application domains, making it a valuable compound in chemical research and industrial processes.
Chemical Synthesis Applications
The compound serves as an important reagent in the preparation of trifluoromethanesulfonyl compounds . These derivatives have wide-ranging applications in organic synthesis, functioning as leaving groups, activating agents, and structural components in more complex molecules.
| Classification Element | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P271-P261-P280 |
| Hazard Codes | Xi |
| Risk Statements | 36/37/38-38-37-36 |
| Safety Statements | 26-36 |
| WGK Germany | 3 |
These classifications indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be employed when handling this substance.
Comparison with Related Compounds
Understanding the relationships between potassium trifluoromethanesulphinate and similar compounds provides context for its chemical behavior and applications.
Relationship to Potassium Trifluoromethanesulfonate
Potassium trifluoromethanesulphinate (CF3O2S.K) is distinct from potassium trifluoromethanesulfonate (CF3KO3S, CAS 2926-27-4) . The primary difference lies in their oxidation states and the resulting chemical properties. The sulfonate contains an additional oxygen atom compared to the sulphinate, affecting its reactivity patterns, acidity, and applications in chemical synthesis.
Research Directions and Future Applications
Current research involving potassium trifluoromethanesulphinate continues to expand its utility in chemical synthesis and materials science.
Emerging Applications
Ongoing research explores the potential of potassium trifluoromethanesulphinate in:
-
Development of novel synthetic methodologies
-
Creation of specialized reagents for challenging chemical transformations
-
Formulation of advanced materials with tailored properties
These research directions leverage the unique structural features and reactivity of the trifluoromethanesulphinate moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume